molecular formula C11H11FO2 B1279582 6-Fluoro-2-(oxiran-2-yl)chroman CAS No. 99199-90-3

6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No.: B1279582
CAS No.: 99199-90-3
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-UHFFFAOYSA-N
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Description

6-Fluoro-2-(oxiran-2-yl)chroman is a chemical compound with the molecular formula C11H11FO2 It is a derivative of chroman, featuring a fluorine atom at the 6th position and an oxirane (epoxide) ring at the 2nd position

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-(oxiran-2-yl)chroman plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of active pharmaceutical ingredients such as nebivolol . This compound interacts with various enzymes and proteins during its synthesis and metabolism. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of different stereoisomers . These interactions are crucial for the compound’s stability and activity in biological systems.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with β-receptors, particularly in the cardiovascular system, highlights its potential as a cardioselective vasodilatory agent . This interaction can modulate various signaling pathways, leading to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins . This reactivity can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorine atom in the molecule can influence the compound’s binding affinity and specificity towards certain biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of different metabolites . These metabolites can have varying effects on cellular processes, depending on their concentration and reactivity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved cardiovascular function and reduced hypertension . At higher doses, the compound can exhibit toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450 . These enzymes catalyze the conversion of the compound into different metabolites, which can then participate in further biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and safety profile, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of enantiopure starting materials and precise reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(oxiran-2-yl)chroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxide ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or oxirane positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.

Major Products

    Oxidation: Formation of 6-fluoro-2-chromanone.

    Reduction: Formation of 6-fluoro-2-(2-hydroxyethyl)chroman.

    Substitution: Formation of 6-substituted chroman derivatives.

Scientific Research Applications

6-Fluoro-2-(oxiran-2-yl)chroman is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(2-oxiranyl)chromane
  • 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
  • 6-Fluoro-2-oxiran-2-ylchromane

Uniqueness

6-Fluoro-2-(oxiran-2-yl)chroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the oxirane ring makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470147
Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7
Record name 6-Fluoro-2-(oxiran-2-yl)chroman
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Record name (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Record name (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl)
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 2
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 3
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 4
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 5
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 6
6-Fluoro-2-(oxiran-2-yl)chroman

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